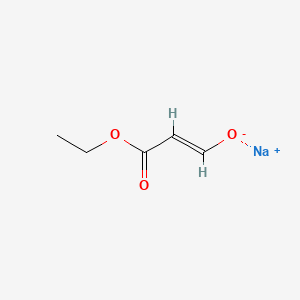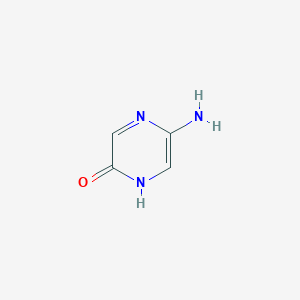
Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate
説明
“Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate” is a chemical compound with the molecular formula C19H18N2O3S . It is a complex organic compound that belongs to the class of quinazolines .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the benzene ring . It also contains an ethyl acetate group and a tolyl group attached to the quinazoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 354.423 Da and a monoisotopic mass of 354.103821 Da . Other specific properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用
Spectroscopic Analysis and Molecular Docking
Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate (EPDA) has been analyzed using various spectroscopic techniques including FT-IR, FT-Raman, and NMR. This compound's electron density changes and stabilization energies, calculated by NBO analysis, indicate stabilization through hydrogen bonding. The HOMO and LUMO energy differences support charge transfer interactions within the molecule. Molecular docking studies show that EPDA might exhibit inhibitory activity against pyrrole inhibitor with significant binding affinity (El-Azab et al., 2016).
Cytotoxic Activity in Cancer Cell Lines
Research on derivatives of Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate has demonstrated cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. These findings indicate the potential of this compound in cancer treatment applications (Nguyen et al., 2019).
Potential as Anti-Cancer Agent
A derivative of Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate has shown potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. It also displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Antidiarrheal Efficacy in Cholera
Ethyl 2-(4-oxo-3-o-tolyl-3,4-dihydroquinazolin-2-ylthio)acetate (DQA) has been evaluated for its antidiarrheal efficacy in the treatment of cholera. It acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator protein (CFTR) and has shown promising results in both in vitro and in vivo studies, significantly reducing intestinal fluid secretion induced by cholera toxin (Patanayindee et al., 2012).
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactivity, and potential biological activities. Given the biological activities reported for some quinazoline derivatives , this compound may also have potential applications in medicinal chemistry.
特性
IUPAC Name |
ethyl 2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-24-17(22)12-25-19-20-15-10-6-5-9-14(15)18(23)21(19)16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOEWYWNRULIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145777 | |
| Record name | Ethyl 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28831-36-9 | |
| Record name | Ethyl 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28831-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)



![4,5-Dihydrothieno[2,3-c]pyridine](/img/structure/B3121492.png)





![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3121540.png)
